N-(4-Amino-2-phenylbenzoyl)methionine methyl ester
Overview
Description
N-(4-Amino-2-phenylbenzoyl)methionine methyl ester is a chemical compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46 g/mol . It is also known by its IUPAC name, (S)-methyl 2-(5-aminobiphenyl-2-ylcarboxamido)-4-(methylthio)butanoate . This compound is characterized by the presence of an amino group, a phenyl group, and a methionine methyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-phenylbenzoyl)methionine methyl ester typically involves the reaction of 4-nitro-2-phenylbenzoyl methionine methyl ester with tin(II) chloride in ethyl acetate under reflux conditions . The reaction mixture is then poured onto ice, made basic using sodium bicarbonate, and the product is extracted into ethyl acetate . The ethyl acetate fractions are combined, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-phenylbenzoyl)methionine methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound can be reduced to an amino group using tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride in ethyl acetate under reflux conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products Formed
The major product formed from the reduction of 4-nitro-2-phenylbenzoyl methionine methyl ester is this compound . Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-phenylbenzoyl)methionine methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-phenylbenzoyl)methionine methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-phenylbenzoyl)glycine methyl ester
- N-(4-Amino-2-phenylbenzoyl)alanine methyl ester
- N-(4-Amino-2-phenylbenzoyl)valine methyl ester
Uniqueness
N-(4-Amino-2-phenylbenzoyl)methionine methyl ester is unique due to the presence of the methionine methyl ester moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
methyl (2S)-2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSVVHVRYQWPDV-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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